2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl-
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Overview
Description
2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with an acetoxy group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl- typically involves the acetylation of 3-methyl-2-cyclohexen-1-one. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenones.
Scientific Research Applications
2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. Additionally, the compound’s electrophilic nature allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: Lacks the acetoxy and methyl groups, making it less reactive in certain reactions.
3-Methyl-2-cyclohexen-1-one: Similar structure but without the acetoxy group, leading to different reactivity and applications.
6-Acetoxy-2-cyclohexen-1-one:
Uniqueness
2-Cyclohexen-1-one, 6-(acetyloxy)-3-methyl- is unique due to the presence of both the acetoxy and methyl groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62966-23-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4-methyl-2-oxocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-9(8(11)5-6)12-7(2)10/h5,9H,3-4H2,1-2H3 |
InChI Key |
ORIVNYGTKVLPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)OC(=O)C |
Origin of Product |
United States |
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